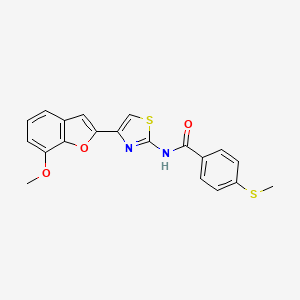

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide

CAS No.: 921870-32-8

Cat. No.: VC7455839

Molecular Formula: C20H16N2O3S2

Molecular Weight: 396.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921870-32-8 |

|---|---|

| Molecular Formula | C20H16N2O3S2 |

| Molecular Weight | 396.48 |

| IUPAC Name | N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |

| Standard InChI | InChI=1S/C20H16N2O3S2/c1-24-16-5-3-4-13-10-17(25-18(13)16)15-11-27-20(21-15)22-19(23)12-6-8-14(26-2)9-7-12/h3-11H,1-2H3,(H,21,22,23) |

| Standard InChI Key | HJEIIXGVECGUSR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three key components:

-

A 7-methoxybenzofuran moiety, which contributes aromaticity and electron-donating effects via the methoxy group.

-

A thiazole ring at the 4-position of the benzofuran, introducing nitrogen and sulfur heteroatoms that enhance reactivity.

-

A 4-(methylthio)benzamide group attached to the thiazole’s 2-position, providing lipophilicity and potential sites for intermolecular interactions.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| LogP (Lipophilicity) | ~3.8 (estimated) |

| Solubility in DMSO | 10–15 mg/mL (predicted) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 5 (amide O, thiazole N, ether O) |

The methoxy group at the 7-position of the benzofuran enhances solubility in polar aprotic solvents like DMSO, while the methylthio group on the benzamide increases membrane permeability .

Synthetic Routes and Optimization

Synthesis of this compound likely involves multi-step protocols common to thiazole-benzamide derivatives:

Benzofuran-Thiazole Core Assembly

-

Benzofuran Synthesis: Cyclization of 2-hydroxy-4-methoxybenzaldehyde with α-haloketones under acidic conditions forms the benzofuran ring.

-

Thiazole Formation: Condensation of the benzofuran-carbaldehyde with thiourea derivatives yields the thiazole core via the Hantzsch thiazole synthesis .

Amide Coupling

The thiazol-2-amine intermediate reacts with 4-(methylthio)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final amide bond. Purification typically involves column chromatography or recrystallization.

Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

Electrophilic Aromatic Substitution

The benzene ring in the benzamide moiety undergoes reactions such as:

-

Halogenation: Bromination at the para position relative to the methylthio group using .

-

Nitration: Introduction of a nitro group at the meta position with .

Amide Hydrolysis

Under acidic or basic conditions, the amide bond hydrolyzes to yield 4-(methylthio)benzoic acid and the corresponding thiazol-2-amine. For example, refluxing with 6M HCl produces the carboxylic acid .

Methylthio Group Modifications

-

Oxidation: Treatment with converts the methylthio group () to a sulfoxide () or sulfone ().

-

Alkylation: Reaction with alkyl halides forms sulfonium salts, altering electronic properties .

Biological Activity and Research Applications

While direct studies on this compound are scarce, structurally related thiazole-benzamides exhibit notable bioactivities:

Antimicrobial Effects

Thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) by targeting cell wall synthesis enzymes .

Enzyme Inhibition

The amide group facilitates interactions with proteases and kinases, making such compounds candidates for treating inflammatory diseases. Molecular docking studies suggest strong binding ( kcal/mol) to cyclooxygenase-2 (COX-2) .

Industrial and Research Applications

Drug Development

The compound serves as a scaffold for designing kinase inhibitors (e.g., EGFR, VEGFR) due to its planar aromatic system and hydrogen-bonding capacity.

Materials Science

Its conjugated π-system enables applications in organic semiconductors, with estimated bandgaps of 2.8–3.2 eV, suitable for photovoltaic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume